![molecular formula C21H25N9O10P2S2 B10862313 (1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862313.png)
(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IACS-8779 is a small-molecule agonist of the stimulator of interferon genes (STING) pathway. It has shown significant potential in activating the STING pathway, leading to robust systemic antitumor responses. This compound has been studied extensively for its ability to stimulate interferon gene activity and exhibit strong systemic antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-8779 involves the creation of a cyclic dinucleotide structure. The compound is synthesized through a series of chemical reactions that introduce specific modifications into the nucleobase and ribose sections of the 2’,3’ cyclic dinucleotide structure . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of IACS-8779 is likely to involve large-scale chemical synthesis techniques, ensuring high purity and yield. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
IACS-8779 primarily undergoes reactions that activate the STING pathway. These reactions involve the binding of the compound to the STING protein, leading to the production of interferon beta and other immune mediators .
Common Reagents and Conditions
The activation of the STING pathway by IACS-8779 involves the use of specific reagents that facilitate the binding of the compound to the STING protein. These reagents and conditions are optimized to ensure maximum activation of the pathway .
Major Products Formed
The major products formed from the reactions involving IACS-8779 are immune mediators such as interferon beta. These products play a crucial role in the compound’s antitumor efficacy .
Scientific Research Applications
IACS-8779 has been extensively studied for its applications in various fields:
Mechanism of Action
IACS-8779 exerts its effects by binding to the STING protein, which is a key component of the innate immune response. Upon binding, the compound activates the STING pathway, leading to the production of type I interferons and other immune mediators. This activation enhances the body’s antitumor immune response by increasing T-cell infiltration into tumors and reversing the suppressive phenotype of myeloid-derived suppressor cells .
Comparison with Similar Compounds
Similar Compounds
IACS-8803: Another potent STING agonist with a similar mechanism of action and robust systemic antitumor efficacy.
ADU-S100: A clinical benchmark compound used for comparison in preclinical studies.
cGAMP: A naturally occurring STING agonist that also activates the STING pathway.
Uniqueness
IACS-8779 is unique in its ability to produce a superior systemic antitumor response compared to other STING agonists. It has shown significant efficacy in preclinical models, including murine and canine models, making it a promising candidate for further development as an immunotherapeutic agent .
Properties
Molecular Formula |
C21H25N9O10P2S2 |
|---|---|
Molecular Weight |
689.6 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C21H25N9O10P2S2/c22-16-8-1-2-29(18(8)26-5-24-16)20-13(32)14-10(38-20)4-36-42(34,44)40-15-12(31)9(3-35-41(33,43)39-14)37-21(15)30-7-28-11-17(23)25-6-27-19(11)30/h1-2,5-7,9-10,12-15,20-21,31-32H,3-4H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t9-,10-,12-,13-,14-,15-,20-,21-,41?,42?/m1/s1 |
InChI Key |
WLJOSWKSRKSLQV-WSTAUDJESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



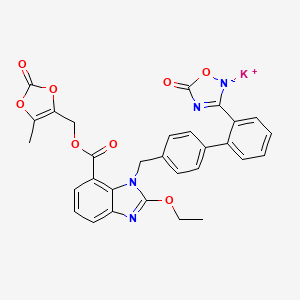
![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)
![[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10862247.png)
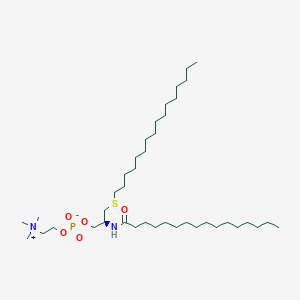
![(E)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B10862254.png)
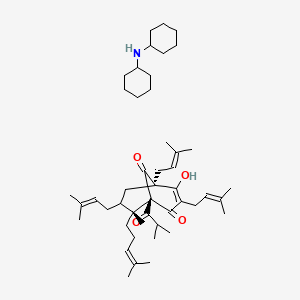
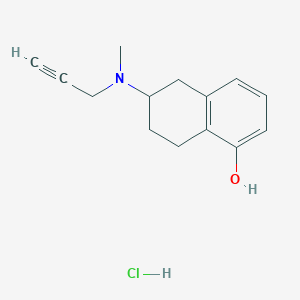
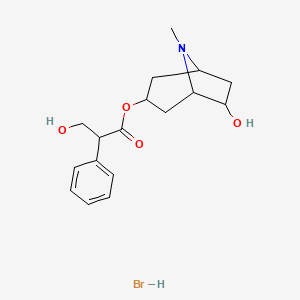

![2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole](/img/structure/B10862307.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate;gadolinium(3+);hydrate](/img/structure/B10862316.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862322.png)
![N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride](/img/structure/B10862330.png)
